Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate
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Overview
Description
Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a heterocyclic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a naphthyridine core and a thioxo group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced naphthyridine derivatives.
Substitution: Functionalized naphthyridine derivatives with various substituents.
Scientific Research Applications
Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an analgesic and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its unique structure allows for the exploration of its interactions with biological targets, potentially leading to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in pain and inflammation pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,4aR,8aR)-2-(3-Hydroxy-4-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diol .
- 2-((2R,4aR,8aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)prop-2-en-1-ol .
Uniqueness
Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H18N2O2S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
ethyl (4aR,8aR)-2-sulfanylidene-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-2-15-11(14)13-6-5-9-8(7-13)3-4-10(16)12-9/h8-9H,2-7H2,1H3,(H,12,16)/t8-,9-/m1/s1 |
InChI Key |
AKJSTTNNSBLUMU-RKDXNWHRSA-N |
Isomeric SMILES |
CCOC(=O)N1CC[C@@H]2[C@@H](C1)CCC(=S)N2 |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)CCC(=S)N2 |
Origin of Product |
United States |
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